molecular formula C22H16N4O B4558862 6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine

6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B4558862
M. Wt: 352.4 g/mol
InChI Key: IJESIJSJZNTUNP-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of phthalazine derivatives. These compounds are known for their significant biological activities and pharmacological properties. The unique structure of this compound makes it a valuable compound in various scientific research fields.

Scientific Research Applications

6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine has a wide range of scientific research applications:

Preparation Methods

The synthesis of 6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine typically involves the condensation of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . This method is straightforward and yields the desired compound efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxyphenyl groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, such as cyclooxygenase-2 (COX-2) or gamma-aminobutyric acid (GABA) receptors . These interactions can lead to various biological effects, including anti-inflammatory and anticonvulsant activities.

Comparison with Similar Compounds

6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine can be compared with other phthalazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a versatile compound for various scientific and medical applications.

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O/c1-27-17-13-11-15(12-14-17)20-18-9-5-6-10-19(18)22-24-23-21(26(22)25-20)16-7-3-2-4-8-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJESIJSJZNTUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

163 mg (1.2 mmol) of benzohydrazide and 165 mg (1.2 mmol) of triethylamine hydrochloride were added to a xylene solution (5 ml) of 271 mg (1.0 mmol) of the obtained 1-chloro-4-(4-methoxyphenyl)-phthalazine, and then stirred under reflux for 2 hours. Water was added to the reaction liquid, extracted with ethyl acetate, and the organic layer was washed with saturated saline water. This was dried with anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 350 mg of a crude product of 6-(4-methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine.
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
271 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine
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6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine
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6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine
Reactant of Route 4
6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine
Reactant of Route 5
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6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine
Reactant of Route 6
6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.